
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium is a complex organometallic compound. It is known for its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound consists of a ruthenium center coordinated with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene ligands, along with a chloride ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium typically involves the reaction of ruthenium trichloride with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to facilitate the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
化学反応の分析
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) species, while reduction may produce ruthenium(II) complexes.
科学的研究の応用
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
作用機序
The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium exerts its effects involves coordination and activation of substrates through its ruthenium center. The compound can facilitate various catalytic processes by providing a reactive site for substrate binding and transformation. Molecular targets include organic molecules, biomolecules, and other metal complexes, with pathways involving electron transfer, bond formation, and bond cleavage.
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A ligand precursor used in the synthesis of similar organometallic complexes.
Cyclooctadiene ruthenium complexes: These complexes share similar structural features and reactivity patterns.
Chlororuthenium complexes: Other chlororuthenium complexes with different ligands exhibit comparable chemical behavior.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium is unique due to its specific combination of ligands, which imparts distinct reactivity and stability. The presence of both 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene ligands allows for versatile coordination chemistry and catalytic applications.
特性
分子式 |
C18H28ClRu |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
chlororuthenium;cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1 |
InChIキー |
JBVMVFXUVNUNNG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


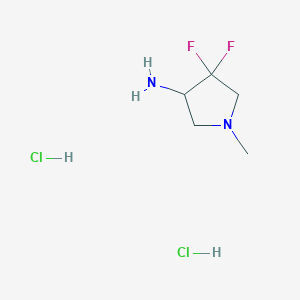


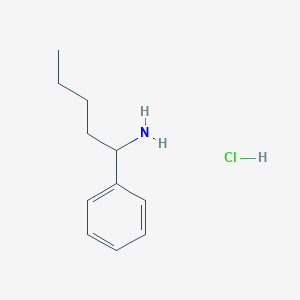

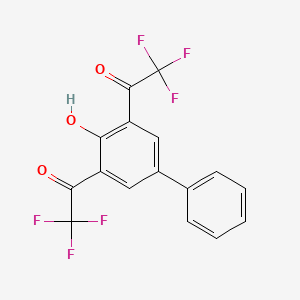
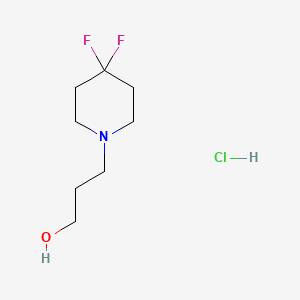

![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)
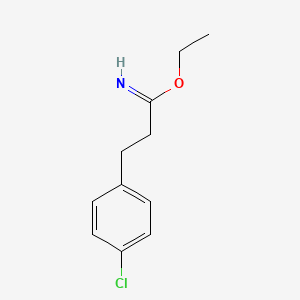
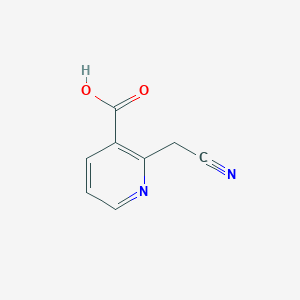
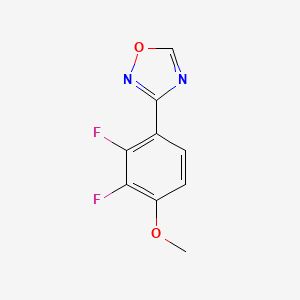
![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)

